An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-5-propanamidobenzoic Acid
An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-5-propanamidobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 2-Hydroxy-5-propanamidobenzoic acid, a compound of interest in medicinal chemistry and drug development. As a derivative of salicylic acid, it holds potential for various therapeutic applications, building upon the well-established anti-inflammatory and analgesic properties of its parent molecule. This document delves into a reliable synthetic protocol and the analytical techniques required to ensure the compound's identity, purity, and structural integrity.
Introduction: The Significance of Salicylic Acid Derivatives
Salicylic acid and its derivatives have long been cornerstones of pharmacotherapy, most notably with the advent of aspirin (acetylsalicylic acid)[1]. The therapeutic potential of these compounds extends beyond their anti-inflammatory effects, with research exploring their roles in cardiovascular protection and oncology[2]. Modification of the salicylic acid scaffold, such as through acylation of an amino group, can modulate the compound's pharmacokinetic and pharmacodynamic properties[3]. The introduction of a propanamido group at the 5-position of 2-hydroxybenzoic acid (salicylic acid) creates 2-Hydroxy-5-propanamidobenzoic acid, a molecule with altered lipophilicity and potential for novel biological activities. Understanding the synthesis and thorough characterization of this compound is crucial for its exploration as a potential drug candidate.
Synthesis of 2-Hydroxy-5-propanamidobenzoic Acid
The most direct and efficient method for the synthesis of 2-Hydroxy-5-propanamidobenzoic acid is the acylation of 5-aminosalicylic acid. This reaction involves the formation of an amide bond between the amino group of 5-aminosalicylic acid and a propanoyl group donor, such as propanoic anhydride or propanoyl chloride. The use of propanoic anhydride in an aqueous medium presents a straightforward and effective approach[3].
Experimental Protocol: Acylation of 5-Aminosalicylic Acid
This protocol details the synthesis of 2-Hydroxy-5-propanamidobenzoic acid from 5-aminosalicylic acid and propanoic anhydride.
Materials:
-
5-Aminosalicylic acid
-
Propanoic anhydride
-
Deionized water
-
Hydrochloric acid (HCl)
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Filtration apparatus (Büchner funnel, filter paper)
-
Magnetic stirrer and stir bar
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolution of Starting Material: In a beaker, dissolve 5-aminosalicylic acid in deionized water. The reaction can be performed at room temperature with vigorous stirring.
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Acylation Reaction: Slowly add propanoic anhydride to the aqueous solution of 5-aminosalicylic acid while maintaining vigorous stirring. The reaction is typically exothermic.
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Reaction Monitoring: Continue stirring the reaction mixture for a specified period (e.g., 1-2 hours) to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Precipitation and Isolation: Upon completion of the reaction, the product, 2-Hydroxy-5-propanamidobenzoic acid, will precipitate out of the solution. If necessary, the precipitation can be facilitated by cooling the reaction mixture in an ice bath and acidifying with dilute hydrochloric acid to a pH of approximately 2-3.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold deionized water to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified product under vacuum or in a desiccator to obtain 2-Hydroxy-5-propanamidobenzoic acid as a solid.
Caption: Synthetic workflow for 2-Hydroxy-5-propanamidobenzoic acid.
Characterization of 2-Hydroxy-5-propanamidobenzoic Acid
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 2-Hydroxy-5-propanamidobenzoic acid. A combination of spectroscopic and analytical techniques should be employed.
Predicted Physicochemical and Spectroscopic Data
The following table summarizes the expected data for 2-Hydroxy-5-propanamidobenzoic acid based on the analysis of structurally similar compounds[3][4][5][6].
| Property/Technique | Predicted Value/Observation |
| Molecular Formula | C10H11NO4 |
| Molecular Weight | 209.20 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be in the range of 220-240 °C |
| 1H NMR (DMSO-d6, 400 MHz), δ (ppm) | ~9.9 (s, 1H, -NH), ~8.1 (d, 1H, Ar-H), ~7.7 (dd, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~2.3 (q, 2H, -CH2-), ~1.1 (t, 3H, -CH3) |
| 13C NMR (DMSO-d6, 100 MHz), δ (ppm) | ~172 (-C=O, amide), ~171 (-COOH), ~157 (C-OH), ~132, ~127, ~120, ~117, ~113 (Ar-C), ~30 (-CH2-), ~10 (-CH3) |
| FT-IR (KBr), ν (cm-1) | 3400-3200 (O-H, N-H stretching), 3000-2800 (C-H stretching), 1680-1650 (C=O stretching, amide and carboxylic acid) |
| Mass Spectrometry (ESI-) | m/z: 208.06 [M-H]- |
Analytical Techniques and Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for structural elucidation.
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Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable deuterated solvent, such as DMSO-d6.
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Analysis: Acquire 1D (1H, 13C) and 2D (COSY, HSQC) spectra to confirm the proton and carbon environments and their connectivity, ensuring the propanamido group is attached at the 5-position.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule.
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Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.
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Analysis: Acquire the IR spectrum and identify characteristic absorption bands for the hydroxyl, amino, and carbonyl groups.
3. Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the compound.
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Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) for infusion into the mass spectrometer.
-
Analysis: Utilize electrospray ionization (ESI) in negative mode to observe the deprotonated molecule [M-H]-, confirming the molecular weight. Tandem MS (MS/MS) can provide further structural information through fragmentation analysis[7][8][9].
4. High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound.
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Sample Preparation: Prepare a stock solution of the compound in a suitable solvent and dilute to an appropriate concentration with the mobile phase.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is a common choice for acidic analytes.
-
Detection: UV detection at a wavelength corresponding to the compound's chromophore (e.g., ~300 nm).
-
-
Analysis: Inject the sample and analyze the chromatogram for the presence of a single major peak, indicating high purity.
Caption: Analytical workflow for the characterization of 2-Hydroxy-5-propanamidobenzoic acid.
Conclusion
This technical guide has outlined a robust and accessible synthetic route for 2-Hydroxy-5-propanamidobenzoic acid via the acylation of 5-aminosalicylic acid. Furthermore, it has detailed the essential analytical methodologies required for its comprehensive characterization, ensuring the structural integrity and purity of the final compound. The provided protocols and expected data serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, facilitating the further investigation of this and other novel salicylic acid derivatives for their potential therapeutic applications.
References
-
Dá, A., et al. (2018). Robust and sensitive LC/MS-MS method for simultaneous detection of acetylsalicylic acid and salicylic acid in human plasma. PLOS ONE, 13(10), e0205395. Available at: [Link]
-
Bae, S. K., et al. (2011). Simultaneous extraction of acetylsalicylic acid and salicylic acid from human plasma and simultaneous estimation by liquid chromatography and atmospheric pressure chemical ionization/tandem mass spectrometry detection. Application to a pharmacokinetic study. Arzneimittelforschung, 61(5), 301-311. Available at: [Link]
-
Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191. Available at: [Link]
-
Bae, J. W., et al. (2009). Rapid and sensitive determination of acetylsalicylic acid and salicylic acid in plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study. Biomedical Chromatography, 23(9), 973-979. Available at: [Link]
-
Scotter, M. J., et al. (2016). Free fatty acid and acetyl salicylic acid content of foods using gas chromatography-mass spectrometry. Food Chemistry, 197(Pt A), 54-61. Available at: [Link]
-
Scotter, M., Roberts, D., Wilson, L., & Howard, C. (2007). Free salicylic acid and acetyl salicylic acid content of foods using gas chromatography–mass spectrometry. Food Chemistry, 105(1), 273-279. Available at: [Link]
-
Jadrijević-Mladar Takač, M., Vikić-Topić, D., & Govorčinović, T. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide--a metabolite of salicylamide. Acta Pharmaceutica, 54(3), 163-176. Available at: [Link]
-
Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032594). Retrieved from [Link]
-
Jadrijević-Mladar Takač, M., et al. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. Acta Pharmaceutica, 54, 163-176. Available at: [Link]
-
Johnson, D. S., et al. (2012). Synthesis and Characterization of Fatty Acid Conjugates of Niacin and Salicylic Acid. Journal of Medicinal Chemistry, 55(24), 10838-10849. Available at: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Synthesis and evaluation of mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid in ulcerative colitis. Drug Design, Development and Therapy, 7, 101-107. Available at: [Link]
-
Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0060602). Retrieved from [Link]
- CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid. (2014). Google Patents.
-
Forna, N. C., et al. (2013). General and Particular Structural Characteristics of Acetylsalicylic Acid. Revista de Chimie, 64(11), 1239-1243. Available at: [Link]
-
de Oliveira, R. B., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(22), 7545. Available at: [Link]
-
Diyah, N. W., et al. (2022). Design of acyl salicylic acid derivates as COX-1 inhibitors using QSAR approach, molecular docking and QSPR. Pharmacy Education, 22(1), 323-330. Available at: [Link]
Sources
- 1. revistadechimie.ro [revistadechimie.ro]
- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 3. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions [mdpi.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. real.mtak.hu [real.mtak.hu]
- 8. Simultaneous extraction of acetylsalicylic acid and salicylic acid from human plasma and simultaneous estimation by liquid chromatography and atmospheric pressure chemical ionization/tandem mass spectrometry detection. Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid and sensitive determination of acetylsalicylic acid and salicylic acid in plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
